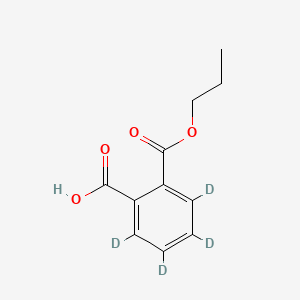
Monopropyl Phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Monopropyl Phthalate-d4 is synthesized through the esterification of phthalic anhydride with propanol in the presence of a deuterium source. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. This process may involve multiple steps of purification and verification to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Monopropyl Phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various phthalate derivatives, such as phthalic acid, phthalic anhydride, and substituted phthalates .
Scientific Research Applications
Monopropyl Phthalate-d4 is extensively used in scientific research, particularly in the following fields:
Mechanism of Action
Monopropyl Phthalate-d4 exerts its effects primarily through its interaction with nuclear receptors and other cellular targets. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism. This disruption can lead to alterations in the development and function of hormone-dependent structures within the nervous and reproductive systems .
Comparison with Similar Compounds
Similar Compounds
Diethyl Phthalate: Another phthalate ester used as a plasticizer and in research.
Dibutyl Phthalate: Commonly used in the production of flexible plastics and as a solvent.
Bis(2-Ethylhexyl) Phthalate: Widely used as a plasticizer in the manufacture of flexible PVC products.
Uniqueness
Monopropyl Phthalate-d4 is unique due to its deuterated nature, which makes it particularly valuable in research applications requiring isotopic labeling. This characteristic allows for more precise analytical measurements and studies on the metabolic fate of phthalates in biological systems .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-propoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/i3D,4D,5D,6D |
InChI Key |
NFOQRIXSEYVCJP-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC)[2H])[2H] |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



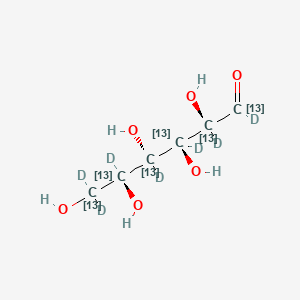
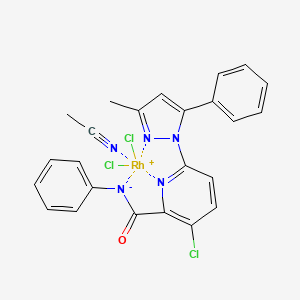
![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)

![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)
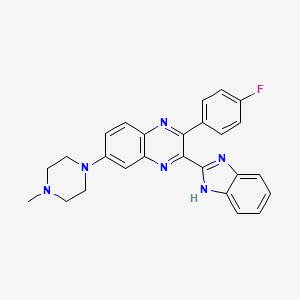
![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)
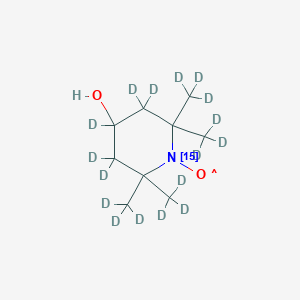
![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)
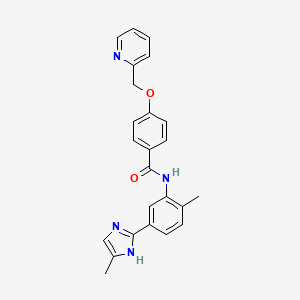
![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
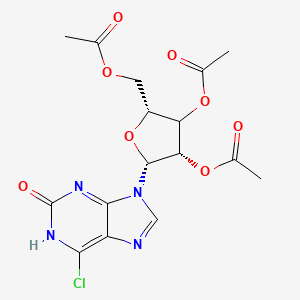
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)
